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A Researcher's Guide to Chloroform:Methanol
Ratios in Lipid Extraction
For researchers, scientists, and professionals in drug development, the efficient extraction of

lipids from biological samples is a critical first step in a multitude of analytical workflows. The

choice of solvent system, particularly the ratio of chloroform to methanol, can significantly

impact the yield, purity, and representation of different lipid classes in the final extract. This

guide provides an objective comparison of various chloroform:methanol ratios used in lipid

extraction, supported by experimental data and detailed protocols.

The foundational methods for lipid extraction using chloroform and methanol were established

by Folch et al. and Bligh and Dyer.[1] These methods, and their subsequent modifications,

remain the gold standard against which other techniques are compared.[2] The principle behind

these methods lies in using a monophasic solvent system of chloroform, methanol, and water

to thoroughly disrupt cell membranes and solubilize lipids. Subsequent addition of water or a

salt solution induces a phase separation, resulting in a chloroform layer enriched with lipids

and an aqueous methanol layer containing polar contaminants.[2]

Comparative Analysis of Chloroform:Methanol
Ratios
The two most widely recognized chloroform:methanol-based extraction methods are the Folch

and the Bligh & Dyer techniques. The primary distinction between them lies in the initial solvent
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ratio and the sample-to-solvent volume.

Method

Initial
Chloroform:Me
thanol Ratio
(v/v)

Final
Chloroform:Me
thanol:Water
Ratio (v/v/v)

Sample-to-
Solvent Ratio
(w/v)

Key
Characteristic
s

Folch 2:1 8:4:3 1:20

Generally

preferred for

solid tissues and

samples with

higher lipid

content.[1] It is

considered to

yield a higher

recovery of total

lipids, especially

in samples

containing more

than 2% lipids.[3]

[4]

Bligh & Dyer 1:2 2:2:1.8 1:3 (initially)

Developed as a

more rapid

method and is

often

advantageous for

biological fluids.

[1][5] For

samples with

less than 2%

lipid content, its

efficiency is

comparable to

the Folch

method.[3][4]
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Studies have shown that for samples with low lipid content (<2%), the results from both the

Folch and Bligh & Dyer methods are comparable.[4] However, for samples with a higher lipid

content, the Bligh & Dyer method may underestimate the total lipid content by up to 50% in

very high-lipid samples.[3][4] The higher solvent-to-sample ratio in the Folch method is thought

to contribute to its higher efficiency in such cases.[1]

Beyond these classical ratios, other studies have explored different solvent compositions to

optimize extraction for specific sample types or to reduce the use of toxic chlorinated solvents.

For instance, in the extraction of lipids from the microalga Chlorella vulgaris, a 1:1 ratio of

methanol to dichloromethane (a less toxic alternative to chloroform) was found to be optimal,

resulting in a 25% increase in lipid yield compared to other tested compositions.[6]

The choice of solvent ratio can also influence the types of lipids that are preferentially

extracted. A 2:1 chloroform:methanol mixture is effective for a broad range of lipids.[7][8]

However, for apolar lipids, a hexane-isopropanol mixture might be more suitable, while a

methanol-tert-butyl methyl ether (MTBE) system has shown good results for lactosyl

ceramides.[9]

Experimental Protocols
Below are the detailed methodologies for the classical Folch and Bligh & Dyer lipid extraction

techniques.

Folch Method (2:1 Chloroform:Methanol)
This protocol is adapted for a generic tissue sample.

Materials:

Chloroform

Methanol

0.9% NaCl solution

Homogenizer

Centrifuge
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Glass centrifuge tubes

Filter paper

Procedure:

Weigh 1 gram of the tissue sample and place it in a glass homogenizer.

Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenizer.

Homogenize the tissue for 2-5 minutes until a uniform suspension is formed.

Filter the homogenate through a solvent-resistant filter paper into a clean glass tube.

To the filtered extract, add 4 mL (0.2 volumes) of a 0.9% NaCl solution.

Vortex the mixture thoroughly for 30 seconds to induce phase separation.

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear

separation of the two phases.

Carefully aspirate and discard the upper aqueous layer.

The lower chloroform layer contains the extracted lipids. This can be collected for further

analysis.[7][10]

Bligh & Dyer Method (Initial 1:2 Chloroform:Methanol)
This protocol is based on the original publication and is suitable for samples with high water

content.

Materials:

Chloroform

Methanol

Distilled water
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Homogenizer (e.g., Waring Blendor)

Centrifuge

Glass centrifuge tubes

Procedure:

For a 1-gram sample (assuming approximately 80% water content), add 3 mL of a 1:2 (v/v)

chloroform:methanol mixture in a homogenizer.

Homogenize the sample for 2 minutes to create a monophasic solution.

Add an additional 1 mL of chloroform to the homogenate and mix well.

Add 1 mL of distilled water to the mixture and mix again. This will create a biphasic system

with a final chloroform:methanol:water ratio of 2:2:1.8.[5]

Centrifuge the mixture to clearly separate the two phases.

The lower chloroform phase contains the lipids and can be carefully collected, avoiding the

upper aqueous phase and the protein interface.[5][10]

Visualizing the Lipid Extraction Workflow
The following diagrams illustrate the logical flow of the lipid extraction process.
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Caption: General workflow for lipid extraction using a chloroform-methanol solvent system.
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Folch Method Bligh & Dyer Method

Initial Ratio:
2:1 Chloroform:Methanol

Sample-to-Solvent:
1:20 (w/v)

Ideal for:
Solid tissues, high lipid content

Initial Ratio:
1:2 Chloroform:Methanol

Sample-to-Solvent:
~1:3 (w/v)

Ideal for:
Biological fluids, rapid extraction

Choice of Method

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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